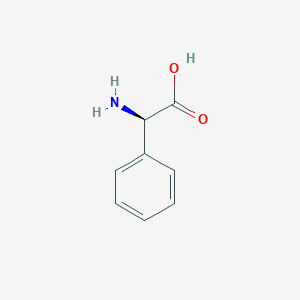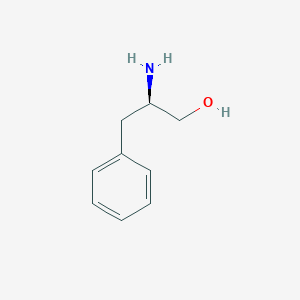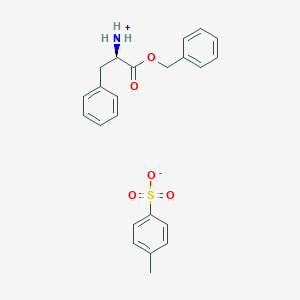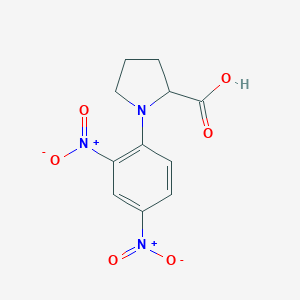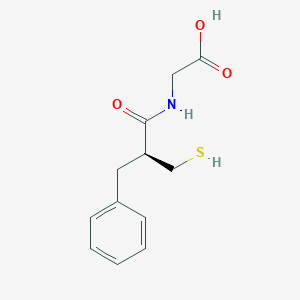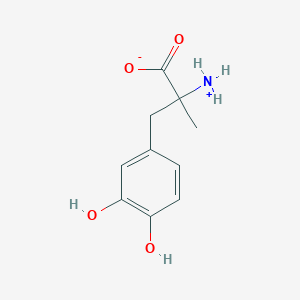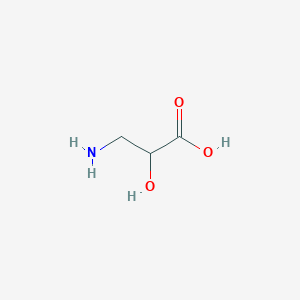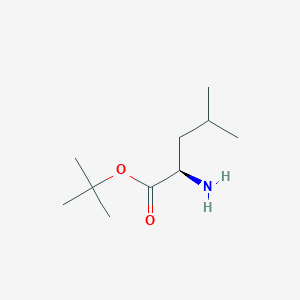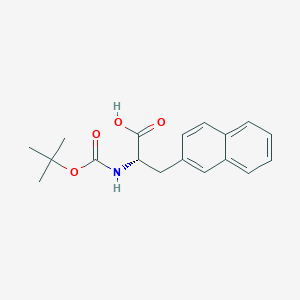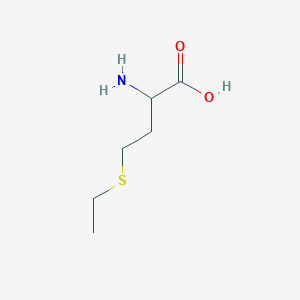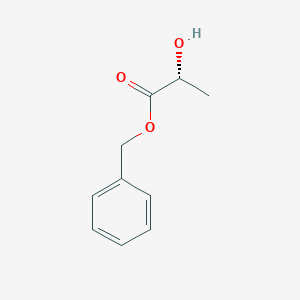
D-乳酸苄酯
描述
“®-2-hydroxypropionic acid benzyl ester” is an ester derived from a carboxylic acid, in which the hydrogen atom of the hydroxyl group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Synthesis Analysis
The synthesis of esters can be accomplished in several ways . Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist . For instance, acid chlorides react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .Molecular Structure Analysis
Esters are derived from carboxylic acids. A carboxylic acid contains the -COOH group, and in an ester, the hydrogen in this group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .Chemical Reactions Analysis
Esters undergo various chemical reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification. The ester is heated with a large excess of water containing a strong-acid catalyst .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .科学研究应用
蛋白质操作
D-乳酸苄酯已用于蛋白质操作,特别是在通过衍生编码的BnE(苄酯)使蛋白质配备酰肼和肼醛(HA)方面。 该应用在蛋白质工程和生物缀合技术领域具有重要意义 .
微生物生物合成
该化合物在微生物生物合成中发挥作用,其中它用于在 pH 控制发酵过程中提高乳酸酯的滴度、比生产率和产量。 它在由大肠杆菌直接从葡萄糖生物合成乙基乳酸酯和异丁基乳酸酯中尤其值得注意 .
生物聚合物合成
在生物聚合物的合成中,D-乳酸苄酯被用作前体。 例如,它参与了 D-乳酸 (LA) 基寡聚物的生产,这些寡聚物是由重组大肠杆菌生产和分泌的生物基化合物 .
有机合成
该化合物也用于有机合成过程,例如在可见光促进条件下醇到酯的氧化交叉偶联。 该应用对于开发可持续且高效的酯生产合成途径至关重要 .
作用机制
Target of Action
D-Lactic acid-benzyl ester, also known as H-D-LAC-OBZL or Benzyl ®-2-hydroxypropanoate, primarily targets the metabolic pathways of certain microorganisms . The primary targets include enzymes such as lactate dehydrogenase (ldhA), propionate CoA-transferase (pct), and alcohol acyltransferase (AAT) .
Mode of Action
The compound interacts with its targets to facilitate the biosynthesis of lactate esters. The ldhA enzyme converts pyruvate to lactate, pct converts lactate to lactyl-CoA, and AAT condenses lactyl-CoA and alcohol to produce lactate esters . This process is a part of the pyruvate-to-lactate ester module .
Biochemical Pathways
The biochemical pathway involved in the action of D-Lactic acid-benzyl ester is the microbial biosynthesis of lactate esters from fermentable sugars . This pathway involves the conversion of pyruvate to lactate, lactate to lactyl-CoA, and the condensation of lactyl-CoA with alcohol to produce lactate esters .
Pharmacokinetics
It’s known that d-lactic acid, a related compound, is produced by some strains of microorganisms or by some less relevant metabolic pathways . While L-lactic acid is an endogenous compound, D-lactic acid is considered a harmful enantiomer .
Result of Action
The result of the action of D-Lactic acid-benzyl ester is the production of lactate esters. These esters have broad industrial applications and favorable environmental profiles . They are used as green organic solvents and are beneficial for the environment due to their biodegradable nature .
Action Environment
The action of D-Lactic acid-benzyl ester can be influenced by environmental factors. For instance, the metabolic fluxes of the upstream and downstream modules can be manipulated through plasmid copy numbers, promoters, ribosome binding sites, and environmental perturbation to improve the production of lactate esters .
安全和危害
未来方向
Recent advances in the transesterification of β-keto esters have shown promising results . The transesterification of ethyl acetoacetate with benzyl alcohol, for example, afforded a 97% yield after five hours . This suggests potential future directions for the development of efficient synthesis methods for benzyl esters .
属性
IUPAC Name |
benzyl (2R)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTLPUIDJRKAAM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415939 | |
| Record name | (R)-2-hydroxypropionic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74094-05-6 | |
| Record name | (R)-2-hydroxypropionic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: What is the role of (R)-2-hydroxypropionic acid benzyl ester in the synthesis of the ACE inhibitor 3H-RAC-X-65?
A1: (R)-2-Hydroxypropionic acid benzyl ester, specifically its triflate derivative, serves as a crucial starting material in the synthesis of 3H-RAC-X-65 []. The triflate of (R)-2-hydroxypropionic acid benzyl ester reacts with N′-(4-iodophenyl)-L-glutamine methyl ester, ultimately leading to the formation of the desired ACE inhibitor after several subsequent steps. This reaction introduces the (R)-lactic acid moiety which is a key structural feature of the final compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

